molecular formula C19H18N2O3 B2926636 (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide CAS No. 1164516-91-9

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide

Cat. No.: B2926636
CAS No.: 1164516-91-9
M. Wt: 322.364
InChI Key: RTNKGYXNIXZHIB-VZCXRCSSSA-N
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Description

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide typically involves the condensation of 8-ethoxy-2H-chromene-3-carboxylic acid with benzylamine under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the imine bond. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the chromene ring.

    Reduction: Benzylamino-8-ethoxy-2H-chromene-3-carboxamide.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzylimino group can interact with enzymes or receptors, modulating their activity. The chromene core may also play a role in the compound’s biological effects by interacting with cellular components and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(benzylimino)-8-methoxy-2H-chromene-3-carboxamide: Similar structure with a methoxy group instead of an ethoxy group.

    (2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness

(2Z)-2-(benzylimino)-8-ethoxy-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group may enhance its solubility and bioavailability, while the benzylimino group can provide specific interactions with biological targets.

Properties

IUPAC Name

2-benzylimino-8-ethoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-16-10-6-9-14-11-15(18(20)22)19(24-17(14)16)21-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNKGYXNIXZHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=NCC3=CC=CC=C3)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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